REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH2:7][CH2:6][NH:5][N:4]=1)[CH3:2].[CH2:8]([N:10]=[C:11]=[S:12])[CH3:9]>C(O)C>[CH2:8]([NH:10][C:11]([N:5]1[CH2:6][CH2:7][C:3]([CH2:1][CH3:2])=[N:4]1)=[S:12])[CH3:9]
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Name
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|
Quantity
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1.25 g
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Type
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reactant
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Smiles
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C(C)C1=NNCC1
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Name
|
|
Quantity
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1.45 mL
|
Type
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reactant
|
Smiles
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C(C)N=C=S
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 5 hours
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Duration
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5 h
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Type
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ADDITION
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Details
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silica gel was added
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Type
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CUSTOM
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Details
|
volatiles were removed in vacuo
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Type
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CUSTOM
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Details
|
Purification by flash chromatography on silica gel (Et2O:PA=1:1)
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Name
|
|
Type
|
product
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Smiles
|
C(C)NC(=S)N1N=C(CC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.54 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 0.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |